4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound features a thiadiazole ring substituted with a sulfanyl group and an aniline moiety, contributing to its potential applications in medicinal chemistry. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties, making them significant in pharmaceutical research.
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is classified as a heterocyclic organic compound due to the presence of the thiadiazole ring. It is also categorized under sulfur-containing compounds, which often exhibit unique chemical reactivity and biological activity.
The synthesis of 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride typically involves multi-step reactions starting from an appropriate aniline derivative and thiadiazole precursors.
Technical details about specific reaction conditions such as temperature, solvent choice (e.g., ethanol), and catalysts (e.g., triethylamine) are crucial for optimizing yield and purity .
The molecular structure of 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride consists of:
The molecular formula for this compound is typically represented as . The molecular weight is approximately 232.14 g/mol. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm its structure .
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions, such as pH levels and temperature control during synthesis and subsequent reactions, are essential for achieving desired outcomes .
The mechanism of action for 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride involves:
Data from docking studies indicate that compounds containing thiadiazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing their biological efficacy .
Relevant data from spectroscopic analyses support these properties, providing insights into its behavior in various environments .
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride has multiple applications in scientific research:
The versatility of this compound highlights its importance in medicinal chemistry and drug discovery processes .
1.1. Historical Evolution of 1,3,4-Thiadiazole-Based TherapeuticsThe 1,3,4-thiadiazole scaffold has evolved from a structural curiosity to a cornerstone of modern drug design. Early therapeutics leveraged this heterocycle as a bioisostere for pyrimidine nucleobases, enabling interference with DNA replication in pathogens and cancer cells. The first-generation drugs included acetazolamide (carbonic anhydrase inhibitor for glaucoma) and methazolamide (diuretic), both exploiting the ring’s ability to coordinate zinc ions in enzymatic active sites [1] [3]. The 1960s–1980s saw the emergence of antimicrobial derivatives like sulfamethizole (sulfonamide antibiotic) and cefazolin (first-generation cephalosporin), where the thiadiazole moiety enhanced membrane permeability and target affinity [9]. Contemporary research focuses on kinase inhibition and targeted therapies, exemplified by litronesib (kinesin Eg5 inhibitor) and filanesib (kinesin spindle protein inhibitor) for cancer [3].
Table 1: FDA-Approved Drugs Containing 1,3,4-Thiadiazole Core
Drug Name | Therapeutic Category | Key Mechanism/Target |
---|---|---|
Acetazolamide | Glaucoma/Diuretic | Carbonic anhydrase inhibition |
Methazolamide | Diuretic | Carbonic anhydrase inhibition |
Sulfamethizole | Antibacterial | Dihydropteroate synthase inhibition |
Cefazolin | Antibiotic | Bacterial cell wall synthesis |
Litronesib | Anticancer (Phase II) | Kinesin Eg5 inhibition |
Megazol | Antiparasitic | DNA disruption in trypanosomes |
Recent derivatives (2015–2025) demonstrate expanded applications:
1.2. Role of Sulfur-Containing Heterocycles in Drug DesignSulfur’s unique electronic properties make 1,3,4-thiadiazole indispensable in optimizing drug-target interactions. Key advantages include:
Computational modeling confirms these advantages:
Table 2: Computational Pharmacokinetic Profiling of 1,3,4-Thiadiazoles
Parameter | Range/Value | Software/Tool | Biological Implication |
---|---|---|---|
clogP | 1.2–4.8 | Osiris | Optimal lipophilicity for absorption |
Molecular Weight | 220–450 Da | Molinspiration | Compliance with Rule of Five |
Polar Surface Area | 85–118 Ų | Molinspiration | Balanced permeability/solubility |
Hydrogen Bond Donors | 0–3 | Osiris | Reduced metabolic clearance |
1.3. Significance of Thioether Linkages in Pharmacokinetic OptimizationThe -S- bridge in 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline dihydrochloride exemplifies strategic pharmacokinetic engineering. Thioethers confer three critical advantages over disulfide bonds or ester linkages:
Table 3: Pharmacokinetic Comparison of Linker Chemistries
Linker Type | Half-life (β-phase) | Deconjugation Rate | Key Limitation |
---|---|---|---|
Thioether (e.g., -S-CH₂-) | 46 hours | <5% in 72h | Requires enzymatic cleavage |
Disulfide (unhindered) | 3.5 hours | 40% in 24h | Glutathione reduction in plasma |
Disulfide (hindered) | 7–24 hours | 15% in 24h | Steric bulk may reduce target affinity |
Ester | 0.5–2 hours | >80% in 1h | Serum esterase hydrolysis |
For 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline dihydrochloride, the thioether linkage enables:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1